molecular formula C18H23N3O3S B2459633 5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide CAS No. 326034-12-2

5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide

Cat. No.: B2459633
CAS No.: 326034-12-2
M. Wt: 361.46
InChI Key: YJOSJOJHDHFDPR-UHFFFAOYSA-N
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Description

“5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group, a methoxyphenyl group, and a piperidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Sulfonation: Introduction of the sulfonamide group.

    Substitution: Attachment of the methoxyphenyl and piperidinyl groups.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts might be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

Medically, sulfonamides are known for their antimicrobial properties. This compound could be investigated for its potential as an antibiotic or antifungal agent.

Industry

In industry, it might be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.

Uniqueness

“5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

5-amino-N-(4-methoxyphenyl)-2-piperidin-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-24-16-8-6-15(7-9-16)20-25(22,23)18-13-14(19)5-10-17(18)21-11-3-2-4-12-21/h5-10,13,20H,2-4,11-12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOSJOJHDHFDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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